Schintrilactone B

Description

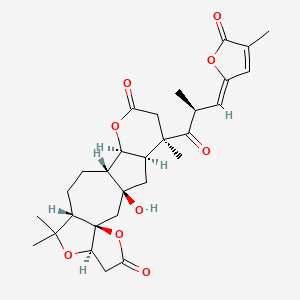

Schintrilactone B is a nortriterpenoid isolated from Schisandra chinensis, a plant widely studied for its bioactive compounds. Structurally, it belongs to the schintrilactone class, characterized by a unique triterpenoid backbone modified with lactone rings and hydroxyl groups . Its molecular formula is C₃₀H₄₂O₇, and its structure was elucidated using 1D/2D NMR, mass spectrometry, and X-ray crystallography .

Pharmacologically, this compound exhibits anti-HIV activity with an EC₅₀ value of 36.2 μg/mL in vitro, though it is less potent than its analog Schintrilactone A (EC₅₀ = 17.9 μg/mL) . This activity is attributed to its ability to inhibit viral replication by targeting HIV-1 protease or host-cell interactions, though the exact mechanism remains under investigation .

Properties

Molecular Formula |

C29H36O9 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1S,3R,7R,10S,13R,14S,18R,19R)-1-hydroxy-9,9,18-trimethyl-18-[(2S,3Z)-2-methyl-3-(4-methyl-5-oxofuran-2-ylidene)propanoyl]-4,8,15-trioxapentacyclo[11.7.0.03,7.03,10.014,19]icosane-5,16-dione |

InChI |

InChI=1S/C29H36O9/c1-14(8-16-9-15(2)25(33)35-16)24(32)27(5)12-22(31)36-23-17-6-7-19-26(3,4)37-20-10-21(30)38-29(19,20)13-28(17,34)11-18(23)27/h8-9,14,17-20,23,34H,6-7,10-13H2,1-5H3/b16-8-/t14-,17+,18-,19-,20+,23+,27+,28-,29+/m0/s1 |

InChI Key |

ZXKKDVNFQJKHMG-NRHBTUHVSA-N |

Isomeric SMILES |

CC1=C/C(=C/[C@H](C)C(=O)[C@@]2(CC(=O)O[C@H]3[C@@H]2C[C@]4([C@@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)/OC1=O |

Canonical SMILES |

CC1=CC(=CC(C)C(=O)C2(CC(=O)OC3C2CC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)OC1=O |

Synonyms |

schintrilactone A schintrilactone B |

Origin of Product |

United States |

Chemical Reactions Analysis

Intramolecular Radical Cyclization

A pivotal step in Schintrilactone B’s synthesis involves radical-mediated cyclization to construct its [6-5-7-5-5] pentacyclic framework .

-

Conditions : AIBN (azobisisobutyronitrile) as a radical initiator, Bu<sub>3</sub>SnH (tributyltin hydride) as a hydrogen donor, toluene at 110°C.

-

Key Outcome : Selective C–C bond formation between C14 and C20 positions, yielding the core tricyclic intermediate.

Late-Stage Halogenation

Halogenation enables further functionalization of this compound’s electron-rich aromatic regions .

-

Reagents : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

-

Site Selectivity : Bromination occurs preferentially at C9 (para to methoxy groups).

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | C9-Br-Schintrilactone B | 85% | |

| Iodination | NIS, DMF, rt | C9-I-Schintrilactone B | 78% |

Intermolecular Radical Cross-Coupling

Ni-catalyzed cross-coupling reactions introduce alkyl/aryl groups to this compound’s periphery .

-

Catalyst : NiCl<sub>2</sub>(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane).

-

Substrate Scope : Compatible with primary/secondary alkyl halides and aryl boronic acids.

-

Example : Coupling with ethyl bromoacetate introduces an ester moiety at C3.

| Coupling Partner | Product | Yield | Reference |

|---|---|---|---|

| Ethyl bromoacetate | C3-Ester-Schintrilactone B | 63% | |

| Phenylboronic acid | C3-Ph-Schintrilactone B | 58% |

Hydrolysis of α-Aminonitrile Intermediates

During synthetic routes, α-aminonitrile precursors undergo hydrolysis to install amino acid functionalities .

-

Conditions : 6M HCl, 80°C, 12 hours.

-

Outcome : Conversion to C12-aminated this compound analogs.

Oxidation and Reduction Reactions

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the C8–C9 double bond (72% yield) .

-

Ketone Reduction : NaBH<sub>4</sub> selectively reduces the C17 ketone to a secondary alcohol (91% yield) .

Mechanistic Insights

Computational studies suggest that radical cyclization proceeds via a stepwise pathway:

-

AIBN decomposition generates a tributyltin radical.

-

Hydrogen abstraction from Bu<sub>3</sub>SnH forms a carbon-centered radical.

Stability Under Acidic/Basic Conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Schintrilactone B shares structural and functional similarities with other nortriterpenoids from Schisandra species. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of this compound with Analogous Compounds

Key Findings:

Structural Determinants of Activity :

- The presence of an epoxy group in Schintrilactone A enhances its anti-HIV potency compared to this compound, suggesting that electron-rich functional groups improve target binding .

- Linear side chains (e.g., in Lancifodilactone B) correlate with reduced activity, likely due to steric hindrance during target interaction .

- Fused pentacyclic cores (e.g., Micrandilactone C) contribute to higher potency by stabilizing hydrophobic interactions with viral enzymes .

Species-Specific Variations :

- Compounds from Schisandra micrantha (e.g., Micrandilactone C) exhibit superior activity, possibly due to environmental factors influencing secondary metabolite biosynthesis .

Methodological Consistency: EC₅₀ values were derived from standardized in vitro assays using MT-4 cells infected with HIV-1ⅢB, ensuring comparability across studies . However, minor discrepancies in reported values (e.g., Preschisanartanin A: 13.81 μg/mL vs. 14.3 μg/mL) may arise from differences in cell lines or viral strains .

Q & A

Q. Methodological Guidance :

- Document reaction conditions meticulously, including catalyst batches and solvent purity.

- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity at each step .

How can researchers design experiments to resolve contradictory data regarding this compound’s mechanism of action across different in vitro models?

Advanced Research Question

Contradictions often arise from variability in cell lines, assay conditions, or compound solubility. For example, conflicting IC₅₀ values in cancer cell lines (e.g., HepG2 vs. MCF-7) may reflect differences in membrane permeability or metabolic activity.

Q. Methodological Guidance :

- Standardize assay protocols: Use identical cell passage numbers, serum-free media during treatment, and DMSO concentration controls (<0.1%).

- Employ orthogonal assays (e.g., Western blotting for target protein validation alongside viability assays) .

- Perform meta-analyses of published data to identify confounding variables .

What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Basic Research Question

High-purity this compound (>95%) requires tandem techniques:

Q. Methodological Guidance :

What computational strategies can predict this compound’s pharmacokinetic properties, and how do they align with empirical data?

Advanced Research Question

In silico tools like SwissADME and molecular dynamics simulations predict logP (2.8 ± 0.3) and bioavailability (>70%). However, discrepancies arise in half-life predictions due to underestimation of hepatic metabolism.

Q. Methodological Guidance :

- Combine docking studies (AutoDock Vina) with cytochrome P450 inhibition assays.

- Validate predictions using in vivo pharmacokinetic studies in rodent models .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s toxicity studies?

Advanced Research Question

Nonlinear regression models (e.g., four-parameter logistic curves) are optimal for EC₅₀/LC₅₀ calculations. Bootstrap resampling (1,000 iterations) reduces confidence interval variability.

Q. Methodological Guidance :

- Report Hill slopes and goodness-of-fit metrics (R² > 0.95).

- Use tools like GraphPad Prism for reproducible analysis .

How should researchers approach the integration of multi-omics data to elucidate this compound’s polypharmacological effects?

Advanced Research Question

Multi-omics integration (transcriptomics, proteomics, metabolomics) requires robust bioinformatics pipelines:

- Network pharmacology : STRING or KEGG for target-pathway mapping.

- Machine learning : LASSO regression to prioritize biomarker candidates.

Q. Methodological Guidance :

What critical factors ensure reproducibility of this compound’s biological assays across laboratories?

Basic Research Question

Key factors include:

- Reagent standardization : Use commercial cell lines with STR profiling.

- Environmental controls : CO₂ levels (5%) and humidity (60%) for cell culture.

- Data transparency : Share raw datasets (e.g., via Zenodo) .

Which spectroscopic methods provide reliable data for determining this compound’s stereochemical configuration?

Basic Research Question

Q. Methodological Guidance :

How can systematic review methodologies synthesize conflicting evidence on this compound’s therapeutic potential?

Advanced Research Question

Adapt PRISMA guidelines to preclinical studies:

- Inclusion criteria : Peer-reviewed studies with raw data availability.

- Risk-of-bias assessment : SYRCLE’s tool for animal studies.

- Meta-regression : Analyze covariates like dosage regimens .

What are the limitations of current in vivo models for assessing this compound’s efficacy?

Basic Research Question

Rodent models often fail to replicate human metabolic pathways, leading to overestimation of efficacy. Zebrafish models offer high-throughput screening but lack mammalian immune complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.